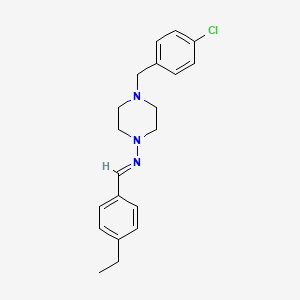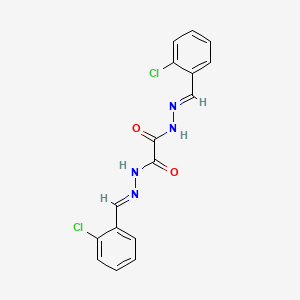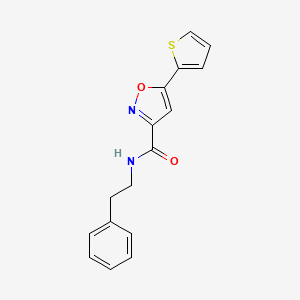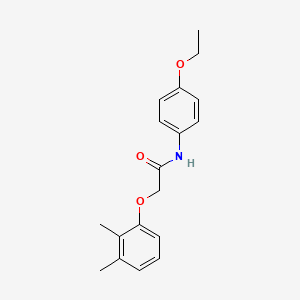
N~1~-cyclopentyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the use of cyclopentanone, carbon disulfide, and glycine esters. For example, 2-(Methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids were synthesized from cyclopentanone, carbon disulfide, and glycine esters. These methods provide a basis for synthesizing compounds with complex structures, including N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide (Fukada & Yamamoto, 1985).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic studies. The study of tetrazole derivatives provides insights into molecular structure determination, where the structures were determined by X-ray crystallography. Such analyses are crucial for understanding the molecular geometry, bonding, and interactions within N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be exemplified by the reaction of N-methylsulfonyl-and N-(p-tolylsulfonyl)-2-(cyclopent-1-en-1-yl)anilines with bromine, showcasing the diverse chemical transformations they can undergo. These reactions are pivotal for the functionalization and derivatization of the compound of interest (Gataullin & Fatykhov, 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for compound characterization. The polysulfonylamine study, including N-Cycloalkyldimesylamine synthesis and solid-state molecular structures, provides insights into how weak hydrogen bonds influence the crystal structures, which is relevant for understanding the physical properties of N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide (Schaper et al., 2001).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and chemical transformations, are fundamental aspects of N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide. For instance, the arylation and sulfonation reactions provide a basis for understanding its chemical properties and reactivity patterns (Clark et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide and its derivatives are utilized in synthetic chemistry for the construction of complex molecules. For instance, derivatives based on Weinreb amide functionality have been developed for the synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework, showcasing the compound's role in facilitating the synthesis of pharmacologically relevant structures (Harikrishna Kommidi et al., 2010). This demonstrates its utility in creating molecules with potential therapeutic applications.
Biological Studies
In the realm of biological studies, analogs of N1-cyclopentyl-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide have been examined for their biological activities. For example, a study on the osteoclast inhibitory activity of certain analogs highlighted their potential in treating conditions like osteoporosis, indicating the compound's significance in developing new therapeutic agents (Eunjin Cho et al., 2020).
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-10-6-5-9-13(14)17(22(2,19)20)11-15(18)16-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLYJCBRKZLEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)
![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)


![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)
![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)
![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)
![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)
